molecular formula C10H7ClN2O2S B12908630 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 89073-93-8

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12908630
CAS No.: 89073-93-8
M. Wt: 254.69 g/mol
InChI Key: GCJCFMZLNMKMQW-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a high-purity, complex dihydropyrimidinone derivative designed for pharmaceutical research and chemical synthesis. This compound features a unique molecular architecture combining a chlorinated pyrimidin-4-one core with a 2-hydroxyphenyl substituent and a sulfanylidene (C=S) group at the 2-position. This specific structure suggests potential as a key intermediate or scaffold in medicinal chemistry, particularly for developing molecules with heterocyclic frameworks similar to those explored in antiviral and anticancer research . The presence of multiple functional groups, including the hydroxyphenyl moiety, provides distinct sites for chemical modification, making it a versatile building block for creating compound libraries. Researchers can utilize this compound as a precursor for synthesizing more complex heterocyclic systems or for structure-activity relationship (SAR) studies. The dihydropyrimidinone (DHPM) core is a privileged scaffold in drug discovery, known for its broad biological potential. While the specific biological profile of this exact analog requires further investigation, related pyrimidine and dihydropyrimidine derivatives have demonstrated significant interest in scientific literature for various pharmacological applications . The structural motif of a chlorinated heterocycle coupled with a phenolic ring is a common feature in many bioactive molecules, suggesting its value in probing new biological targets. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form. Handle with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting, following all applicable safety regulations.

Properties

CAS No.

89073-93-8

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

5-chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H7ClN2O2S/c11-7-8(12-10(16)13-9(7)15)5-3-1-2-4-6(5)14/h1-4,14H,(H2,12,13,15,16)

InChI Key

GCJCFMZLNMKMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=S)N2)Cl)O

Origin of Product

United States

Preparation Methods

Acid Catalysis

  • Trichloroacetic acid has been demonstrated as an efficient, solid, heterogeneous catalyst for this synthesis under solvent-free conditions at moderate temperatures (~70°C). This catalyst promotes the condensation with high yields and short reaction times, avoiding chromatographic purification steps. The method tolerates a wide variety of aldehydes, including acid-sensitive ones, and works well with thiourea to yield the corresponding 2-sulfanylidene derivatives.

Green Catalysis Using Natural Extracts

  • A novel green chemistry approach employs natural citrus fruit extracts (e.g., grapefruit and dessert lime juices) as natural catalysts. This method involves mixing the aldehyde, thiourea, and ethyl acetoacetate in ethanol with the addition of citrus juice, stirring at room temperature for 10–12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The products are isolated by filtration and recrystallization from ethanol. This environmentally friendly method avoids harsh chemicals and uses renewable catalysts.

Detailed Preparation Procedure

Conventional Acid-Catalyzed Method

Step Description
1 Mix equimolar amounts (20 mmol) of 5-chloro-2-hydroxybenzaldehyde, thiourea, and ethyl acetoacetate in ethanol.
2 Add a catalytic amount of concentrated hydrochloric acid or trichloroacetic acid (20 mol%).
3 Reflux the mixture for approximately 2 hours under standard atmospheric conditions.
4 Monitor reaction completion by TLC using silica gel plates and ethyl acetate/hexane as the mobile phase.
5 Cool the reaction mixture and pour into crushed ice water to precipitate the product.
6 Filter and wash the solid with water, then recrystallize from ethanol to purify.

Green Synthesis Using Citrus Extracts

Step Description
1 Prepare fresh citrus juice by squeezing and filtering grapefruit or dessert lime.
2 In separate flasks, combine 20 mmol each of 5-chloro-2-hydroxybenzaldehyde, thiourea, and ethyl acetoacetate.
3 Add 10 mL of citrus juice as a natural catalyst to the reaction mixture.
4 Stir the mixture at room temperature for 10–12 hours, monitoring by TLC.
5 Upon completion, filter the solid product, wash with water, and recrystallize from ethanol.

Reaction Monitoring and Characterization

Comparative Data Table of Preparation Methods

Parameter Acid-Catalyzed Method (HCl or Trichloroacetic Acid) Green Citrus Extract Method
Catalyst Concentrated HCl or Trichloroacetic acid Natural citrus juice (grapefruit/lime)
Solvent Ethanol Ethanol
Temperature Reflux (~78°C) or 70°C Room temperature
Reaction Time ~2 hours 10–12 hours
Yield (%) 80–92% (depending on substituents) ~82%
Purity (HPLC) 89–94% ~90%
Environmental Impact Moderate (uses acid catalysts) Low (uses natural catalysts)
Work-up Filtration, recrystallization Filtration, recrystallization
By-products Minimal Minimal

Research Findings and Notes

  • The green synthesis approach using citrus extracts is notable for its environmental friendliness, mild conditions, and avoidance of hazardous catalysts, making it suitable for sustainable chemistry applications.
  • Trichloroacetic acid catalysis under solvent-free conditions offers a rapid, high-yielding alternative with simple work-up and broad substrate scope, including acid-sensitive aldehydes.
  • The presence of the 5-chloro substituent and 6-(2-hydroxyphenyl) group influences the electronic properties and reactivity of the dihydropyrimidinone core, as confirmed by spectroscopic and computational studies.
  • Both methods yield compounds with high purity and well-defined structures, confirmed by IR, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrimidinones exhibit antimicrobial properties. 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential effectiveness against various bacterial strains. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that similar compounds could inhibit bacterial growth, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . Further research is needed to elucidate its mechanism and efficacy in different cancer models.

Agricultural Applications

Pesticidal Activity
Compounds similar to this compound have been explored for their pesticidal properties. Research indicates that such compounds can act as effective insecticides or fungicides, potentially offering a means to manage agricultural pests without resorting to more harmful chemicals . This application is particularly relevant in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry
The compound's unique chemical structure makes it a candidate for incorporation into polymers. Its sulfanylidene moiety can enhance the thermal stability and mechanical properties of polymer matrices. Studies are ongoing to explore its potential as a polymer additive or modifier .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Method: Disk diffusion method was employed to assess the inhibition zones.
    • Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
  • Cancer Cell Line Study
    • Objective: To investigate the effect of the compound on human breast cancer cell lines.
    • Method: MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Results: A dose-dependent reduction in cell viability was observed, suggesting its potential as an anticancer therapeutic.
  • Pesticide Development Research
    • Objective: To assess the efficacy of the compound as a pesticide.
    • Method: Field trials were conducted on crops infested with common pests.
    • Results: The compound demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituents are summarized in Table 1 :

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 5-Cl, 6-(2-hydroxyphenyl), 2-S Cl, -OH (phenyl), S=C -
2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one 6-(p-tolylamino), 2-S -NH-C6H4-CH3, S=C
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-Cl, 5-OH, 2-SCH3, fused thiophene Cl, -OH, SCH3, thieno-pyrimidine
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one 5-Cl, 6-CH3, 2-Ph Cl, CH3, Ph
6-Amino-2-sulfanylpyrimidin-4(3H)-one 6-NH2, 2-S NH2, S=C

Key Observations :

  • The 2-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, unlike methyl or phenyl substituents in analogs .
  • Chloro at position 5 is common in several analogs (e.g., ), enhancing electrophilicity and influencing reactivity.
  • Sulfanylidene (S=C) at position 2 is shared with other thioxo-pyrimidinones but differs from methylsulfanyl (SCH3) or benzylsulfanyl groups .

Physicochemical Properties

Table 2 compares melting points, yields, and spectral

Compound Name Melting Point (°C) Yield (%) IR (cm⁻¹) NMR (δ, ppm) Reference
Target Compound Not reported - - - -
2-Thioxo-6-(p-tolylamino)-2,3-dihydropyrimidin-4(1H)-one 256.6–257.1 91.8 N-H stretch: ~3200–3400 Aromatic H: 7.2–7.5
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 177–179 Moderate O-H: 3537, C=O: 1748 SCH3: δ 2.52
Methyl 2-(4-Chlorophenyl)-2-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxyacetate 88–90 - O-H: 3463, C=O: 1736 CH3: δ 2.57

Key Observations :

  • The target compound’s hydroxyphenyl group may elevate its melting point compared to methylsulfanyl analogs (e.g., 177–179°C in ), but data is lacking.
  • Yields for analogs vary widely (e.g., 91.8% in vs. moderate in ), suggesting substituents impact synthetic efficiency.

Biological Activity

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, as well as potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClN2O2S
  • Molecular Weight : 256.72 g/mol
  • CAS Number : Not available in current literature

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging method. This compound demonstrated significant radical scavenging ability, comparable to well-known antioxidants such as ascorbic acid. The results indicated that it could effectively reduce oxidative stress in biological systems.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid90.0%
5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene88.6%

2. Anti-inflammatory Activity

Research has shown that this compound exhibits notable anti-inflammatory effects. In animal models, it has been reported to reduce inflammation markers significantly in carrageenan-induced paw edema tests, indicating its potential as a therapeutic agent for inflammatory diseases.

ModelCompoundInhibition (%)
Carrageenan-induced edema5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene72%

3. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated against various bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Antioxidant Mechanism : A study published in MDPI demonstrated that the compound's antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .
  • Anti-inflammatory Effects : In a controlled study involving xylene-induced ear swelling in mice, the compound exhibited anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Testing : A comprehensive examination of its antimicrobial efficacy revealed that the compound could inhibit the growth of various pathogenic bacteria effectively. This suggests potential applications in developing new antibiotics .

Q & A

Q. Table 1: Comparative Synthesis Conditions and Yields

MethodReactantsSolventCatalystYield (%)Reference
One-pot alkylationThiourea, 2-hydroxybenzaldehyde derivativeDMFK₂CO₃65–75
Acid-catalyzed cyclizationChloroacetyl derivatives, β-keto esterEthanolHCl50–60
Base-mediated synthesis5-Chloro precursor, thiolating agentMeOHNaOCH₃70–80

How is the structural characterization of this compound typically performed, and what analytical techniques are most critical for confirming its purity and identity?

Basic Research Question
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and carbonyl/thione carbons (δ 170–180 ppm) .
    • IR : Confirms thione (C=S, ~1250 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 297.2) .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., SHELX refinement for crystal packing analysis) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 7.25 (2H, aromatic), δ 12.1 (1H, OH)
¹³C NMRδ 176.5 (C=S), δ 165.2 (C=O)
IR1248 cm⁻¹ (C=S), 3380 cm⁻¹ (O–H)

What strategies are recommended for resolving discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts vs. X-ray crystallography)?

Advanced Research Question

  • Tautomerism analysis : The thione-thiol tautomeric equilibrium can shift NMR signals. DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers, which are cross-validated against X-ray data .
  • Crystal packing effects : Hydrogen bonding (e.g., O–H⋯S interactions) observed in crystallography may explain deviations in solution-phase NMR .
  • Dynamic NMR : Variable-temperature experiments detect tautomeric exchange broadening .

How do substituents on the pyrimidinone core (e.g., chloro, hydroxyphenyl) influence electronic properties and reactivity in further derivatization?

Advanced Research Question

  • Chloro substituent : Electron-withdrawing Cl increases electrophilicity at C-5, facilitating nucleophilic substitutions (e.g., arylations) .
  • Hydroxyphenyl group : Enhances solubility via hydrogen bonding and directs regioselectivity in cross-coupling reactions .
  • Hammett analysis : σₚ values (Cl: +0.23; OH: -0.37) predict substituent effects on reaction rates .

Q. Table 3: Substituent Effects on Reactivity

SubstituentElectronic EffectPreferred Reaction SiteReference
ClEWGC-5, C-6
2-OH-PhEWG/EDG*Ortho to hydroxyl

*EDG = Electron-donating group due to resonance.

What in vitro biological evaluation models have been employed for analogous dihydropyrimidinone derivatives?

Advanced Research Question

  • Antimicrobial assays : Agar diffusion tests against S. aureus and E. coli (MIC values 8–32 µg/mL) .
  • Anticonvulsant models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents (ED₅₀ ~45 mg/kg) .
  • Mechanistic studies : Docking simulations target GABA receptors or bacterial topoisomerases .

Q. Table 4: Biological Activity of Analogues

CompoundActivity (IC₅₀/ED₅₀)ModelReference
6-Methyl-2-thioxo derivative12 µM (Antiviral)HSV-1
5-Chloro-6-aryl derivatives25 µg/mL (Antimicrobial)E. coli

How can researchers safely handle and purify this compound given its reactive substituents (e.g., chloro, thione)?

Basic Research Question

  • Storage : Protect from light and moisture (store at 2–8°C under argon) .
  • Waste disposal : Chlorinated byproducts require segregation and incineration via certified waste handlers .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiourea and halide residues .

What computational tools are recommended for predicting the tautomeric and spectroscopic behavior of this compound?

Advanced Research Question

  • Software : Gaussian (DFT), ADF (band structure), and Mercury (crystallography) .
  • Parameters : Optimize geometry at B3LYP/6-311++G(d,p) and simulate NMR shifts with GIAO .

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